3-ヒドロキシバクチオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

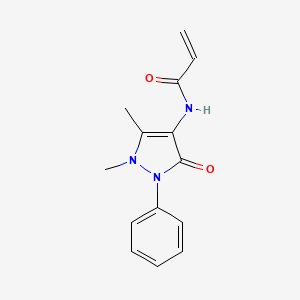

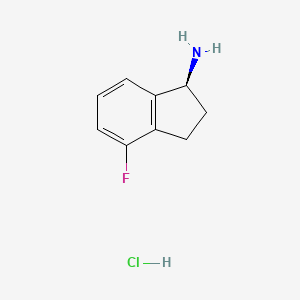

3-Hydroxybakuchiol is a naturally occurring compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is structurally similar to bakuchiol, a well-known meroterpenoid, and has shown potential in various pharmacological applications, particularly in the treatment of diabetes mellitus .

科学的研究の応用

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybakuchiol involves several steps, starting from the extraction of bakuchiol from Psoralea corylifolia seeds. The key steps include:

Extraction: Bakuchiol is extracted using solvents such as ethanol or methanol.

Hydroxylation: The extracted bakuchiol undergoes hydroxylation to introduce the hydroxyl group at the third position, forming 3-Hydroxybakuchiol.

Industrial Production Methods: Industrial production of 3-Hydroxybakuchiol follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment to extract bakuchiol.

Hydroxylation: Employing industrial reactors and optimized reaction conditions to achieve high yield and purity of 3-Hydroxybakuchiol.

化学反応の分析

Types of Reactions: 3-Hydroxybakuchiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to bakuchiol.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Substitution reagents: Such as alkyl halides for substitution reactions.

Major Products:

Oxidation products: Quinones and other oxidized derivatives.

Reduction products: Bakuchiol and its derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

作用機序

類似化合物との比較

3-Hydroxybakuchiol is unique compared to other similar compounds due to its specific hydroxylation at the third position. Similar compounds include:

Bakuchiol: The parent compound, known for its broad pharmacological properties.

∆3-2-Hydroxybakuchiol: Another hydroxylated derivative with distinct biological activities.

Other Meroterpenoids: Compounds with similar structural features but different functional groups.

特性

IUPAC Name |

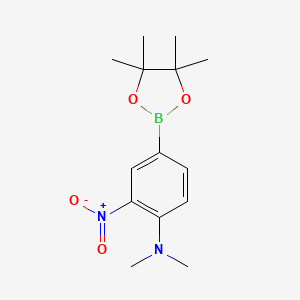

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3/b12-10+/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKCOGVKHHAUBK-NCUBBLFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)/C=C/C1=CC(=C(C=C1)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 3-hydroxybakuchiol and where is it found?

A1: 3-hydroxybakuchiol is a meroterpene naturally found in the resinous exudate of the Psoralea glandulosa plant, also known as culen [, , ]. It has also been isolated from the seeds of Psoralea corylifolia [, , ].

Q2: Does 3-hydroxybakuchiol exhibit any activity against fungi?

A2: Yes, research suggests that 3-hydroxybakuchiol demonstrates antiphytopathogenic activity. In particular, it has shown efficacy in inhibiting the mycelial growth of Botrytis cinerea [, ].

Q3: What is the potential of 3-hydroxybakuchiol in managing diabetes?

A3: While research is ongoing, in vitro studies indicate that 3-hydroxybakuchiol exhibits strong inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation []. This suggests potential therapeutic applications for diabetes management.

Q4: Has the synthesis of 3-hydroxybakuchiol been achieved?

A4: Yes, a stereoselective synthesis of (±)-3-hydroxybakuchiol has been accomplished using a convergent approach involving Peterson olefination [, , ].

Q5: How does 3-hydroxybakuchiol compare to bakuchiol in terms of biological activity?

A7: Both 3-hydroxybakuchiol and its structural analogue, bakuchiol, have been investigated for various biological activities. While both demonstrate some degree of antifungal and enzyme inhibitory properties, their potency and target selectivity appear to differ [, ]. More comparative studies are needed to fully understand their distinct pharmacological profiles.

Q6: Are there any known derivatives of 3-hydroxybakuchiol and their biological activities?

A8: Research has identified and characterized derivatives of 3-hydroxybakuchiol, including Δ1,3-hydroxybakuchiol and Δ3,2-hydroxybakuchiol [, ]. These derivatives, along with 3-hydroxybakuchiol, have been studied for their inhibitory effects on antigen-induced degranulation in RBL-2H3 cells, suggesting potential anti-inflammatory or anti-allergic properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)

![2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B599210.png)